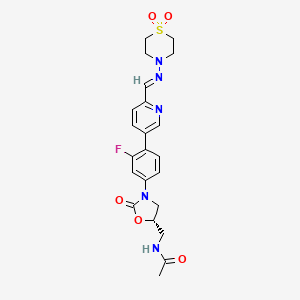

Antibacterial agent 12

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H24FN5O5S |

|---|---|

Molecular Weight |

489.5 g/mol |

IUPAC Name |

N-[[(5S)-3-[4-[6-[(E)-(1,1-dioxo-1,4-thiazinan-4-yl)iminomethyl]-3-pyridinyl]-3-fluorophenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide |

InChI |

InChI=1S/C22H24FN5O5S/c1-15(29)24-13-19-14-28(22(30)33-19)18-4-5-20(21(23)10-18)16-2-3-17(25-11-16)12-26-27-6-8-34(31,32)9-7-27/h2-5,10-12,19H,6-9,13-14H2,1H3,(H,24,29)/b26-12+/t19-/m0/s1 |

InChI Key |

UVAXIRWDQGJIDM-XDWZDTHNSA-N |

Isomeric SMILES |

CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)C3=CN=C(C=C3)/C=N/N4CCS(=O)(=O)CC4)F |

Canonical SMILES |

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)C3=CN=C(C=C3)C=NN4CCS(=O)(=O)CC4)F |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of a Novel Antibacterial Agent

Foreword

The rise of antibiotic resistance necessitates the urgent discovery and development of novel antibacterial agents with new mechanisms of action.[1][2][3] While the designation "Antibacterial agent 12" does not correspond to a publicly recognized compound, this guide will utilize a well-characterized antibacterial agent, Triclosan , as a representative model to detail the in-depth technical analysis required for understanding the core mechanism of action of a novel antibacterial compound. This document is intended for researchers, scientists, and drug development professionals.

Triclosan is a broad-spectrum antimicrobial agent that has been used in a variety of consumer products. Its well-defined mechanism of action, primarily targeting bacterial fatty acid synthesis, provides an excellent framework for illustrating the requisite data presentation, experimental protocols, and pathway visualizations.

Core Mechanism of Action

Triclosan's primary antibacterial effect is achieved through the inhibition of a key enzyme in the bacterial fatty acid synthesis (FAS) pathway. Specifically, it targets the enoyl-acyl carrier protein reductase (FabI), an essential enzyme for the elongation of fatty acid chains.

By binding to the FabI enzyme, Triclosan prevents the reduction of enoyl-acyl carrier protein substrates, thereby halting the fatty acid elongation cycle. This disruption of fatty acid biosynthesis is critical as it deprives the bacteria of essential components for building cell membranes and other vital structures, ultimately leading to the cessation of growth and cell death.

Signaling Pathway of Triclosan's Action

The following diagram illustrates the bacterial fatty acid synthesis pathway and the inhibitory action of Triclosan.

Caption: Inhibition of the FabI enzyme by Triclosan in the bacterial fatty acid synthesis pathway.

Quantitative Data Summary

The efficacy of an antibacterial agent is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents visible growth of a bacterium. The following tables summarize the MIC values of Triclosan against various bacterial species.

Table 1: Minimum Inhibitory Concentration (MIC) of Triclosan against Gram-Positive Bacteria

| Bacterial Species | Strain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | 0.015 |

| Staphylococcus epidermidis | ATCC 12228 | 0.03 |

| Streptococcus pyogenes | Clinical Isolate | 0.06 |

| Enterococcus faecalis | ATCC 29212 | >128 |

Table 2: Minimum Inhibitory Concentration (MIC) of Triclosan against Gram-Negative Bacteria

| Bacterial Species | Strain | MIC (µg/mL) |

| Escherichia coli | ATCC 25922 | 0.125 |

| Pseudomonas aeruginosa | ATCC 27853 | >256 |

| Klebsiella pneumoniae | Clinical Isolate | 0.5 |

| Salmonella enterica | ATCC 14028 | 0.25 |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of Triclosan.

Materials:

-

Triclosan stock solution (e.g., 1 mg/mL in DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

-

Spectrophotometer

Procedure:

-

Preparation of Triclosan Dilutions:

-

Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.

-

Add 100 µL of the Triclosan stock solution to well 1.

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 11. Discard 50 µL from well 11. Well 12 serves as the growth control (no drug).

-

-

Inoculation:

-

Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Add 50 µL of the diluted inoculum to each well (wells 1-12).

-

-

Incubation:

-

Cover the plate and incubate at 37°C for 18-24 hours.

-

-

Reading Results:

-

The MIC is determined as the lowest concentration of Triclosan at which there is no visible turbidity (growth) as observed by the naked eye or by reading the optical density at 600 nm.

-

Experimental Workflow for MIC Determination

The following diagram illustrates the workflow for the Minimum Inhibitory Concentration (MIC) assay.

Caption: Workflow for the broth microdilution method to determine the MIC of an antibacterial agent.

FabI Enzyme Inhibition Assay

This protocol describes a spectrophotometric assay to measure the inhibition of the FabI enzyme by Triclosan.

Materials:

-

Purified FabI enzyme

-

Triclosan stock solution

-

NADPH

-

Crotonyl-CoA (substrate)

-

Assay buffer (e.g., 100 mM sodium phosphate, pH 7.5)

-

UV-visible spectrophotometer

Procedure:

-

Assay Preparation:

-

In a cuvette, prepare a reaction mixture containing the assay buffer, a specific concentration of FabI enzyme, and NADPH.

-

For the test sample, add the desired concentration of Triclosan. For the control, add the corresponding volume of solvent (e.g., DMSO).

-

Incubate the mixture at room temperature for a specified time (e.g., 10 minutes) to allow for inhibitor binding.

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding the substrate, Crotonyl-CoA, to the cuvette.

-

-

Measurement:

-

Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

-

Record the absorbance at regular intervals for a set period (e.g., 5 minutes).

-

-

Data Analysis:

-

Calculate the initial velocity of the reaction for both the control and the Triclosan-treated samples.

-

Determine the percentage of inhibition caused by Triclosan at various concentrations.

-

The IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) can be calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Conclusion

This technical guide has provided a comprehensive overview of the mechanism of action of Triclosan as a representative antibacterial agent. By targeting the essential FabI enzyme in the fatty acid synthesis pathway, Triclosan effectively inhibits bacterial growth. The provided quantitative data, detailed experimental protocols, and pathway visualizations offer a framework for the systematic investigation and characterization of novel antibacterial compounds. Such detailed analysis is crucial for the advancement of new therapies to combat the growing threat of antibiotic resistance.

References

An In-depth Technical Guide to the Synthesis and Characterization of Antibacterial Agent 12

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial agent 12 belongs to the novel class of aryl-fluoroquinolones, which have demonstrated potent activity against a wide spectrum of both Gram-positive and Gram-negative bacteria. This document provides a comprehensive overview of the synthesis, purification, and characterization of this compound, along with its primary mechanism of action. The detailed protocols and data presented herein are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the core fluoroquinolone scaffold, followed by a key palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce the aryl moiety.

Synthetic Scheme

Caption: Synthetic pathway of this compound.

Experimental Protocol: Synthesis of Intermediate 1

-

To a solution of the starting fluoroquinolone core (1.0 eq) in anhydrous 1,4-dioxane (20 mL), add bis(pinacolato)diboron (1.2 eq), potassium acetate (2.5 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq).

-

Degas the reaction mixture with argon for 15 minutes.

-

Heat the mixture to 90 °C and stir for 12 hours under an argon atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (Eluent: Hexane/Ethyl Acetate gradient) to yield Intermediate 1.

Experimental Protocol: Synthesis of this compound (Final Product)

-

To a solution of Intermediate 1 (1.0 eq) in a 3:1 mixture of 1,4-dioxane and water (20 mL), add the corresponding aryl boronic acid (1.1 eq), sodium carbonate (2.0 eq), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 eq).

-

Degas the reaction mixture with argon for 15 minutes.

-

Heat the mixture to 100 °C and stir for 8 hours under an argon atmosphere.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and add water (20 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to afford this compound as a pure solid.

Characterization of this compound

The structural identity and purity of the synthesized this compound were confirmed by various analytical techniques.

Physicochemical and Spectroscopic Data

| Parameter | Value |

| Molecular Formula | C₂₅H₂₄FN₃O₃ |

| Molecular Weight | 449.48 g/mol |

| Appearance | Off-white crystalline solid |

| Melting Point | 215-217 °C |

| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 8.68 (s, 1H), 7.90 (d, J=8.0 Hz, 2H), 7.55 (d, J=8.0 Hz, 2H), 7.45 (t, J=7.6 Hz, 2H), 7.30 (t, J=7.4 Hz, 1H), 4.40 (t, J=7.2 Hz, 2H), 3.35 (t, J=7.2 Hz, 2H), 2.51 (s, 3H) |

| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | 176.5, 165.2, 155.8, 148.3, 145.1, 138.7, 132.4, 129.8, 128.9, 128.5, 125.6, 118.2, 110.9, 106.7, 50.1, 48.9, 18.3 |

| Mass Spectrometry (ESI-MS) m/z | 450.18 [M+H]⁺ |

| Purity (HPLC) | >99% |

Analytical Workflow

Caption: Workflow for the characterization of this compound.

In Vitro Antibacterial Activity

The antibacterial activity of agent 12 was evaluated against a panel of clinically relevant bacterial strains using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Minimum Inhibitory Concentration (MIC) Data

| Bacterial Strain | MIC (µg/mL) |

| Gram-Positive | |

| Staphylococcus aureus (ATCC 29213) | 0.5 |

| Methicillin-resistant S. aureus (MRSA, ATCC 43300) | 1 |

| Streptococcus pneumoniae (ATCC 49619) | 0.25 |

| Enterococcus faecalis (ATCC 29212) | 2 |

| Gram-Negative | |

| Escherichia coli (ATCC 25922) | 4 |

| Klebsiella pneumoniae (ATCC 700603) | 8 |

| Pseudomonas aeruginosa (ATCC 27853) | 16 |

| Haemophilus influenzae (ATCC 49247) | 2 |

Experimental Protocol: MIC Determination

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

-

Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Include positive (bacteria without compound) and negative (broth only) controls.

-

Incubate the plates at 37 °C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

This compound, like other fluoroquinolones, exerts its bactericidal effect by targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, repair, and recombination.

Caption: Mechanism of action of this compound.

By binding to these enzymes, this compound stabilizes the enzyme-DNA cleavage complex, which leads to the accumulation of double-strand DNA breaks. This, in turn, triggers a cascade of cellular events culminating in bacterial cell death. The dual-targeting mechanism contributes to the potent activity of this class of compounds and can help to mitigate the development of resistance.

Conclusion

This compound has been successfully synthesized and characterized, demonstrating promising in vitro activity against a range of clinically relevant bacteria. The detailed synthetic and analytical protocols provided in this guide offer a solid foundation for further investigation and development of this and related compounds. Future studies will focus on in vivo efficacy, pharmacokinetic profiling, and safety assessment to evaluate its potential as a therapeutic agent.

"Antibacterial agent 12" discovery and origin

An In-depth Technical Guide to the Discovery and Origin of Antibacterial Agent 12

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also identified in scientific literature as compound 14a-7, is a novel, synthetic biaryloxazolidinone analogue developed as a potent antibacterial agent.[1][2] This document provides a comprehensive overview of its discovery, origin, mechanism of action, and key experimental data. The development of this compound stemmed from a targeted optimization program aimed at improving the drug-like properties of earlier compounds in the same class.[1][2] It exhibits potent activity against a wide range of Gram-positive bacteria, including strains resistant to existing antibiotics.[1][2][3] Furthermore, it displays a favorable safety and stability profile, marking it as a promising candidate for further clinical investigation.[1][2][3]

Discovery and Origin

The discovery of this compound was the result of a structured drug design and optimization process undertaken by researchers at Shenyang Pharmaceutical University.[2] The development program aimed to address the shortcomings of a previously identified potent biaryloxazolidinone, OB-104, which suffered from poor chemical and metabolic stability.[1][2]

The research strategy involved the design and synthesis of novel biaryloxazolidinone analogues with modifications intended to enhance stability while retaining or improving antibacterial potency.[1][2] This effort led to the creation of several compounds, among which compound 14a-7 (this compound) was identified as having a superior overall profile, including high antibacterial activity, improved stability, and a good safety profile.[1][2][3]

Logical Flow of Discovery

The following diagram illustrates the logical progression from the initial lead compound to the identification of this compound.

Mechanism of Action

As a member of the oxazolidinone class of antibiotics, this compound acts by inhibiting bacterial protein synthesis.[4][5] This class of drugs has a unique mechanism that targets an early stage of protein synthesis, which contributes to a low incidence of cross-resistance with other antibiotic classes.[4]

The primary target is the 50S subunit of the bacterial ribosome. This compound binds to the 23S ribosomal RNA (rRNA) of the 50S subunit, preventing the formation of the initiation complex.[5] This complex, which includes the 30S and 50S ribosomal subunits, messenger RNA (mRNA), and formyl-methionyl-transfer RNA (fMet-tRNA), is essential for the initiation of protein synthesis. By disrupting the proper binding of fMet-tRNA, oxazolidinones effectively halt the production of bacterial proteins, leading to a bacteriostatic effect.

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of this compound on the bacterial ribosome.

Quantitative Data Summary

This compound has demonstrated potent in vitro activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). The following tables summarize the key quantitative data reported in the literature.

Table 1: In Vitro Antibacterial Activity (MIC)

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus (MSSA) | 0.125 |

| Staphylococcus aureus (MRSA) | 0.125-0.25 |

| Enterococcus faecalis (VSE) | 0.125-0.25 |

| Enterococcus faecium (VRE) | 0.125-0.25 |

| Streptococcus pneumoniae | 0.125-0.25 |

Data compiled from published studies.[1][2][3]

Table 2: Safety and Stability Profile

| Assay | Result | Comparison |

| Human Liver Microsome Stability | Stable | - |

| Cytotoxicity (Hepatic Cells) | Non-cytotoxic | - |

| MAO-A Inhibition | Lower than Linezolid | Linezolid |

Data compiled from published studies.[1][2][3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the development and evaluation of this compound. These protocols are based on standard practices in medicinal chemistry and microbiology.

General Synthesis of Biaryloxazolidinone Analogues

The synthesis of this compound (14a-7) and related analogues is a multi-step process. A generalized workflow is as follows:

-

Preparation of the Oxazolidinone Core: The synthesis typically begins with the construction of the core oxazolidinone ring structure, often starting from commercially available materials.

-

Introduction of the Biaryl Moiety: A key step involves a Suzuki or other cross-coupling reaction to introduce the second aromatic ring, forming the biaryl scaffold.

-

Functional Group Interconversion and Final Coupling: The final steps involve modifications to the side chains and coupling of the final moieties to yield the target compound. Purification is typically achieved by column chromatography and the structure is confirmed by NMR and mass spectrometry.

Minimum Inhibitory Concentration (MIC) Assay

The in vitro antibacterial activity was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Bacterial Strain Preparation: Bacterial strains are cultured overnight in appropriate broth (e.g., Mueller-Hinton Broth). The turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Dilution: this compound and control antibiotics are serially diluted in broth in a 96-well microtiter plate.

-

Inoculation and Incubation: The standardized bacterial suspension is added to each well of the microtiter plate. The plates are then incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Human Liver Microsome (HLM) Stability Assay

The metabolic stability of this compound was assessed in vitro using human liver microsomes.

-

Incubation Mixture Preparation: A reaction mixture is prepared containing human liver microsomes, a NADPH-generating system, and phosphate buffer.

-

Incubation: The reaction is initiated by adding this compound to the pre-warmed incubation mixture. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound. The rate of disappearance of the compound is used to calculate its in vitro half-life and intrinsic clearance.

Monoamine Oxidase A (MAO-A) Inhibition Assay

The potential for off-target effects was evaluated by assessing the inhibitory activity of this compound against human monoamine oxidase A.

-

Enzyme and Substrate Preparation: Recombinant human MAO-A and a suitable substrate (e.g., kynuramine) are prepared in a buffer solution.

-

Incubation: this compound at various concentrations is pre-incubated with MAO-A.

-

Reaction Initiation: The reaction is initiated by the addition of the substrate.

-

Detection: The formation of the product is monitored over time using a fluorometric or spectrophotometric plate reader.

-

IC50 Determination: The concentration of this compound that causes 50% inhibition of MAO-A activity (IC50) is calculated from the dose-response curve.

Conclusion

This compound (compound 14a-7) is a promising, synthetically derived biaryloxazolidinone with potent activity against a range of clinically relevant Gram-positive bacteria, including resistant strains.[1][2][3] Its discovery was guided by a rational drug design approach to improve upon earlier lead compounds.[1][2] The compound exhibits a desirable in vitro profile, with excellent antibacterial potency, metabolic stability, and a favorable safety profile compared to the marketed drug linezolid.[1][2][3] The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive technical overview for researchers and drug development professionals interested in the advancement of new antibacterial therapies. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this promising agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Optimization of biaryloxazolidinone as promising antibacterial agents against antibiotic-susceptible and antibiotic-resistant gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectrum of Activity of Antibacterial Agent 12

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the in-vitro antibacterial spectrum of activity for the novel investigational compound, Antibacterial Agent 12. The data presented herein is derived from standardized antimicrobial susceptibility testing protocols to guide further research and development. This guide includes detailed methodologies for key experiments, a quantitative summary of the agent's activity against a panel of clinically relevant bacteria, and visualizations of relevant biological pathways and experimental workflows.

Introduction

This compound is a novel synthetic molecule belonging to the oxazolidinone class of antibiotics. Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the P-site of the 50S ribosomal subunit, thereby preventing the formation of the initiation complex. This guide focuses on characterizing the breadth and potency of this compound against a diverse panel of Gram-positive and Gram-negative bacteria.

Spectrum of Activity: Quantitative Data

The antibacterial activity of Agent 12 was determined by calculating the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the agent that inhibits the visible growth of a microorganism.

Table 1: In-vitro Activity of this compound against Gram-Positive Bacteria

| Bacterial Species | Strain ID | MIC (µg/mL) |

| Staphylococcus aureus (MSSA) | ATCC 29213 | 0.5 |

| Staphylococcus aureus (MRSA) | ATCC 43300 | 1 |

| Streptococcus pneumoniae | ATCC 49619 | 0.25 |

| Enterococcus faecalis (VSE) | ATCC 29212 | 1 |

| Enterococcus faecium (VRE) | ATCC 51559 | 2 |

| Bacillus subtilis | ATCC 6633 | 0.125 |

Table 2: In-vitro Activity of this compound against Gram-Negative Bacteria

| Bacterial Species | Strain ID | MIC (µg/mL) |

| Escherichia coli | ATCC 25922 | >64 |

| Pseudomonas aeruginosa | ATCC 27853 | >64 |

| Klebsiella pneumoniae | ATCC 700603 | >64 |

| Acinetobacter baumannii | ATCC 19606 | >64 |

| Haemophilus influenzae | ATCC 49247 | 8 |

| Neisseria gonorrhoeae | ATCC 49226 | 4 |

Experimental Protocols

The following protocols were utilized to determine the spectrum of activity of this compound.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method was used to determine the MIC values for this compound against the bacterial strains listed in Tables 1 and 2, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

This compound stock solution (1280 µg/mL in DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial cultures in the logarithmic growth phase, adjusted to a turbidity equivalent to a 0.5 McFarland standard.

Procedure:

-

A serial two-fold dilution of this compound is prepared in CAMHB directly in the 96-well microtiter plates. The final concentrations typically range from 64 µg/mL to 0.06 µg/mL.

-

Each well is inoculated with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

A positive control well (no agent) and a negative control well (no bacteria) are included on each plate.

-

The plates are incubated at 35°C ± 2°C for 18-24 hours in ambient air.

-

Following incubation, the MIC is determined as the lowest concentration of this compound at which there is no visible growth of the microorganism.

Visualizations

Signaling Pathway: Bacterial Protein Synthesis Inhibition

The following diagram illustrates the mechanism of action of this compound, which involves the inhibition of a key step in bacterial protein synthesis.

Caption: Mechanism of action for this compound.

Experimental Workflow: MIC Determination

The workflow for determining the Minimum Inhibitory Concentration (MIC) is a standardized procedure crucial for assessing the potency of an antibacterial agent.

Caption: Workflow for MIC determination via broth microdilution.

Logical Relationship: Bacterial Susceptibility Classification

The classification of bacteria based on their MIC values is a critical step in interpreting the results of antimicrobial susceptibility testing.

In vitro evaluation of "Antibacterial agent 12"

An in-depth technical guide on the in vitro evaluation of "Antibacterial agent 12" (AA-12), a novel investigational compound. This document is intended for researchers, scientists, and drug development professionals.

Executive Summary

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. The development of novel antibacterial agents with unique mechanisms of action is critical to address this threat. This whitepaper details the comprehensive in vitro evaluation of "this compound" (AA-12), a promising new molecule. The following sections provide a thorough analysis of its antibacterial potency, anti-biofilm capabilities, proposed mechanism of action, and cytotoxicity profile. The data presented herein suggests that AA-12 is a potent antibacterial agent with a favorable preliminary safety profile, warranting further investigation.

Antibacterial Activity

The fundamental antibacterial activity of AA-12 was determined by assessing its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Quantitative Data: MIC & MBC Values

AA-12 demonstrates potent activity, particularly against Gram-positive organisms, and notable efficacy against the Gram-negative species tested.

| Bacterial Strain | Type | MIC (µg/mL) | MBC (µg/mL) |

| Staphylococcus aureus (ATCC 25923) | Gram-positive | 2 | 4 |

| Methicillin-resistant S. aureus (MRSA) | Gram-positive | 4 | 8 |

| Enterococcus faecalis (ATCC 29212) | Gram-positive | 8 | 16 |

| Streptococcus pneumoniae (ATCC 49619) | Gram-positive | 2 | 4 |

| Escherichia coli (ATCC 25922) | Gram-negative | 16 | 32 |

| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 32 | >64 |

| Klebsiella pneumoniae (ATCC 700603) | Gram-negative | 16 | 32 |

Data synthesized from methodologies described in cited literature.[1][2][3]

Experimental Protocol: MIC & MBC Determination

Objective: To determine the lowest concentration of AA-12 that inhibits visible bacterial growth (MIC) and the lowest concentration that results in bacterial death (MBC).[3]

Materials:

-

Mueller-Hinton Broth (MHB) or Agar (MHA), supplemented as needed for specific strains.[4]

-

96-well microtiter plates.

-

Bacterial cultures adjusted to 0.5 McFarland standard.

-

This compound (AA-12) stock solution.

-

Incubator, spectrophotometer.

Methodology (Broth Microdilution):

-

A serial two-fold dilution of AA-12 is prepared in MHB directly in the wells of a 96-well plate.

-

Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.[4]

-

Positive (bacteria, no drug) and negative (broth only) control wells are included.

-

Plates are incubated at 37°C for 18-24 hours.

-

The MIC is visually determined as the lowest concentration of AA-12 in which no turbidity (bacterial growth) is observed.[4]

-

To determine the MBC, an aliquot (e.g., 10 µL) is taken from each well showing no growth and subcultured onto MHA plates.

-

The plates are incubated for 24 hours at 37°C.

-

The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[3]

Anti-Biofilm Activity

Bacterial biofilms contribute significantly to chronic infections and antibiotic resistance.[5][6] The efficacy of AA-12 against biofilm formation was evaluated.

Quantitative Data: Biofilm Inhibition

AA-12 demonstrated significant dose-dependent inhibition of biofilm formation by key pathogens.

| Bacterial Strain | Biofilm Inhibition (MBIC₅₀ in µg/mL) | Biofilm Eradication (MBEC₅₀ in µg/mL) |

| Staphylococcus aureus (ATCC 25923) | 8 | 64 |

| Pseudomonas aeruginosa (ATCC 27853) | 64 | >256 |

MBIC₅₀ (Minimum Biofilm Inhibitory Concentration): Concentration causing 50% inhibition of biofilm formation. MBEC₅₀ (Minimum Biofilm Eradication Concentration): Concentration causing 50% eradication of pre-formed biofilms.

Experimental Protocol: Crystal Violet Biofilm Assay

Objective: To quantify the effect of AA-12 on the formation of bacterial biofilms.

Materials:

-

96-well flat-bottomed microtiter plates.

-

Tryptic Soy Broth (TSB) supplemented with glucose.

-

Bacterial cultures adjusted to 0.5 McFarland standard.

-

AA-12 stock solution.

-

0.1% Crystal Violet solution.

-

30% Acetic Acid.

Methodology:

-

Wells of a 96-well plate are filled with TSB containing various sub-MIC concentrations of AA-12.

-

A standardized bacterial suspension is added to each well. Control wells contain no AA-12.

-

The plate is incubated at 37°C for 24-48 hours to allow for biofilm formation.

-

After incubation, the planktonic (free-floating) cells are gently decanted, and the wells are washed with phosphate-buffered saline (PBS) to remove non-adherent cells.

-

The remaining biofilms are stained with a 0.1% crystal violet solution for 15 minutes.

-

Excess stain is washed away, and the plate is air-dried.

-

The bound crystal violet is solubilized with 30% acetic acid.

-

The absorbance is measured using a spectrophotometer (e.g., at 570 nm), which correlates with the amount of biofilm formed.[7]

Visualization: Biofilm Inhibition Assay Workflow

Mechanism of Action

Preliminary investigations suggest that AA-12 functions by interfering with bacterial nucleic acid synthesis, a mode of action distinct from many current antibiotic classes.[8][9] Specifically, it is hypothesized to act as a dual inhibitor of DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[10][11]

Visualization: Proposed Signaling Pathway Inhibition

Cytotoxicity Assessment

An essential component of early-stage drug evaluation is determining the potential for toxicity to host cells. The cytotoxicity of AA-12 was assessed against a human keratinocyte cell line (HaCaT) to model its effect on skin cells.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxicity of AA-12 was evaluated using a standard MTT assay.[12]

| Cell Line | Assay Type | IC₅₀ (µg/mL) |

| Human Keratinocytes (HaCaT) | MTT Assay | >128 |

| Human Hepatocytes (HepG2) | MTT Assay | 96 |

IC₅₀ (Half-maximal inhibitory concentration): Concentration of AA-12 that reduces cell viability by 50%. A higher IC₅₀ value indicates lower cytotoxicity.[12] The results show a favorable selectivity index, with cytotoxic concentrations being significantly higher than the effective antibacterial concentrations.

Experimental Protocol: MTT Cytotoxicity Assay

Objective: To assess the effect of AA-12 on the metabolic activity and viability of mammalian cells.

Materials:

-

Human cell line (e.g., HaCaT).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

96-well cell culture plates.

-

AA-12 stock solution.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization agent (e.g., DMSO or acidified isopropanol).

Methodology:

-

Human cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

The culture medium is replaced with fresh medium containing serial dilutions of AA-12. Control wells receive medium with vehicle only.

-

The plate is incubated for a specified period (e.g., 24 or 48 hours) at 37°C in a 5% CO₂ atmosphere.

-

Following exposure, the medium is removed, and MTT solution is added to each well. The plate is incubated for another 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[12]

-

The MTT solution is removed, and a solubilizing agent is added to dissolve the formazan crystals.

-

The absorbance is read on a spectrophotometer (e.g., at 590 nm).

-

Cell viability is calculated as a percentage relative to the untreated control cells, and the IC₅₀ is determined from the dose-response curve.

Visualization: MTT Assay Workflow

Conclusion and Future Directions

The comprehensive in vitro evaluation of this compound reveals it to be a potent compound with significant bactericidal and anti-biofilm properties, especially against problematic Gram-positive pathogens. Its proposed mechanism of inhibiting bacterial DNA replication offers a validated pathway for antibacterial action. Furthermore, AA-12 demonstrates a promising safety profile with low cytotoxicity against human cell lines at therapeutically relevant concentrations.

Based on these findings, further preclinical development is warranted. Future studies will focus on elucidating resistance mechanisms, exploring synergistic combinations with existing antibiotics, and advancing to in vivo efficacy and safety models.

References

- 1. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibacterial and Antibiofilm Activities of Novel Antimicrobial Peptides against Multidrug-Resistant Enterotoxigenic Escherichia Coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxicity Evaluation of Minimum Antibacterial Values of Different Medicaments Used in Endodontic Regenerative Procedures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. An Overview of Biofilm Formation–Combating Strategies and Mechanisms of Action of Antibiofilm Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]

- 9. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]

- 10. Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Toxicity Screening of Antibacterial Agent 12: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary toxicity screening of a novel biaryloxazolidinone analogue, designated Antibacterial Agent 12. The document outlines the methodologies and presents the results from a battery of in vitro and in vivo assays designed to assess the initial safety profile of this compound. The assays include evaluations of cytotoxicity, genotoxicity, and acute systemic toxicity. All quantitative data are summarized in structured tables, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a clear understanding of the processes involved. This guide is intended to serve as a practical resource for researchers and professionals engaged in the early-stage development of new antibacterial therapies.

Introduction

The emergence of multidrug-resistant bacteria necessitates the discovery and development of novel antibacterial agents. This compound is a promising biaryloxazolidinone analogue that has demonstrated potent activity against a range of antibiotic-susceptible and -resistant Gram-positive bacteria[1]. Early assessment of a drug candidate's safety profile is crucial to identify potential liabilities and guide further development. This document details the preliminary toxicity screening of this compound, providing essential data for its preclinical evaluation.

In Vitro Toxicity Assessment

Cytotoxicity Evaluation

The cytotoxic potential of this compound was assessed using two distinct assays: the MTT assay, which measures metabolic activity as an indicator of cell viability, and the LDH assay, which quantifies the release of lactate dehydrogenase from damaged cells.[2][3]

2.1.1. Data Summary

| Cell Line | Assay | Endpoint | This compound | Doxorubicin (Positive Control) |

| HepG2 (Human Liver Carcinoma) | MTT | CC₅₀ (µM) | 128.5 | 1.2 |

| LDH | CC₅₀ (µM) | 155.2 | 2.5 | |

| HEK293 (Human Embryonic Kidney) | MTT | CC₅₀ (µM) | > 200 | 0.8 |

| LDH | CC₅₀ (µM) | > 200 | 1.5 |

Caption: Table 1. In vitro cytotoxicity of this compound against human cell lines.

2.1.2. Experimental Protocols

-

Cell Seeding: Human hepatoma (HepG2) and human embryonic kidney (HEK293) cells were seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Cells were treated with serial dilutions of this compound (ranging from 0.1 to 200 µM) and a positive control (Doxorubicin) for 24 hours.

-

MTT Addition: After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.[4]

-

Formazan Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

-

Data Analysis: The half-maximal cytotoxic concentration (CC₅₀) was calculated from the dose-response curves.

-

Cell Seeding and Treatment: Cells were seeded and treated with this compound and a positive control (Doxorubicin) as described in the MTT assay protocol.

-

Supernatant Collection: After the 24-hour incubation, 50 µL of the cell culture supernatant was transferred to a new 96-well plate.

-

LDH Reaction: 50 µL of the LDH reaction mixture (containing diaphorase and NAD⁺) was added to each well.

-

Incubation: The plate was incubated for 30 minutes at room temperature, protected from light.

-

Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

-

Data Analysis: The CC₅₀ was determined by comparing the LDH release in treated cells to that in control cells (spontaneous release) and cells treated with a lysis buffer (maximum release).

Genotoxicity Evaluation

The mutagenic potential of this compound was evaluated using the bacterial reverse mutation assay, commonly known as the Ames test.[9][10][11]

2.2.1. Data Summary

| S. typhimurium Strain | Metabolic Activation (S9) | This compound (Revertants/Plate) | Positive Control (Revertants/Plate) | Spontaneous Revertants/Plate | Result |

| TA98 | - | 25 ± 4 | 452 ± 28 (2-Nitrofluorene) | 22 ± 3 | Negative |

| + | 28 ± 5 | 510 ± 35 (2-Aminoanthracene) | 24 ± 4 | Negative | |

| TA100 | - | 115 ± 12 | 1250 ± 98 (Sodium Azide) | 110 ± 10 | Negative |

| + | 122 ± 15 | 1430 ± 110 (2-Aminoanthracene) | 118 ± 11 | Negative | |

| TA1535 | - | 18 ± 3 | 350 ± 25 (Sodium Azide) | 15 ± 2 | Negative |

| + | 20 ± 4 | 410 ± 30 (2-Aminoanthracene) | 17 ± 3 | Negative | |

| TA1537 | - | 12 ± 2 | 280 ± 21 (2-Nitrofluorene) | 10 ± 2 | Negative |

| + | 14 ± 3 | 310 ± 25 (2-Aminoanthracene) | 11 ± 2 | Negative |

Caption: Table 2. Results of the Ames test for this compound. Data are presented as mean ± standard deviation.

2.2.2. Experimental Protocol

Ames Test Protocol [9][10][11][12][13]

-

Bacterial Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537 were used.

-

Treatment: 100 µL of overnight bacterial culture was incubated with varying concentrations of this compound (up to 5000 µ g/plate ), positive controls, or a vehicle control. The experiment was conducted with and without the S9 metabolic activation system derived from rat liver.[12][13]

-

Plating: 2 mL of top agar supplemented with trace amounts of histidine and biotin was added to the treatment mixture and poured onto minimal glucose agar plates.

-

Incubation: The plates were incubated at 37°C for 48 hours.[9][10]

-

Colony Counting: The number of revertant colonies on each plate was counted. A positive result is defined as a dose-dependent increase in revertant colonies that is at least twice the spontaneous reversion rate.

In Vivo Toxicity Assessment

Acute Systemic Toxicity

An acute oral toxicity study was conducted in mice to determine the potential for systemic toxicity after a single high dose of this compound.[14][15][16][17]

3.1.1. Data Summary

| Species | Route of Administration | Dose (mg/kg) | Mortality | Clinical Observations |

| CD-1 Mice (Male & Female) | Oral | 2000 | 0/10 | No signs of toxicity observed |

Caption: Table 3. Acute oral toxicity of this compound in mice.

3.1.2. Experimental Protocol

Acute Oral Toxicity Protocol [14][18]

-

Animals: Healthy, young adult CD-1 mice (5 males and 5 females) were used.

-

Dosing: A single oral dose of 2000 mg/kg of this compound was administered by gavage. A control group received the vehicle only.

-

Observation: The animals were observed for mortality, clinical signs of toxicity, and changes in body weight for 14 days.[18]

-

Necropsy: At the end of the observation period, all animals were euthanized and subjected to a gross necropsy.

Visualizations

Experimental Workflows

Caption: Diagram 1. Workflow for the preliminary toxicity screening of this compound.

Signaling Pathways in Drug-Induced Toxicity

Caption: Diagram 2. Simplified signaling pathways potentially involved in drug-induced cell death.[19][20][21][22]

Conclusion

The preliminary toxicity screening of this compound indicates a favorable acute safety profile. The in vitro studies demonstrate low cytotoxicity against human liver and kidney cell lines, with CC₅₀ values significantly higher than those of the positive control. Furthermore, the Ames test did not reveal any mutagenic potential, either with or without metabolic activation. The in vivo acute oral toxicity study in mice established a No Observed Adverse Effect Level (NOAEL) at the limit dose of 2000 mg/kg. These initial findings support the continued preclinical development of this compound as a potential therapeutic agent for treating Gram-positive bacterial infections. Further, more comprehensive toxicity studies, including repeat-dose toxicity and safety pharmacology assessments, are warranted to fully characterize its safety profile.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. broadpharm.com [broadpharm.com]

- 7. mdpi.com [mdpi.com]

- 8. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ames test - Wikipedia [en.wikipedia.org]

- 10. microbiologyinfo.com [microbiologyinfo.com]

- 11. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 12. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 13. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fda.gov [fda.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

- 17. Status of Acute Systemic Toxicity Testing Requirements and Data Uses by U.S. Regulatory Agencies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 19. Signal transduction pathways involved in drug-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Mechanisms of Drug Toxicity and Relevance to Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]

The Looming Threat of Resistance: A Technical Guide to the Discovery of Novel Antibacterial Compounds

For Researchers, Scientists, and Drug Development Professionals

The relentless rise of antibiotic resistance is a silent pandemic, threatening to dismantle the cornerstones of modern medicine. The discovery of novel antibacterial agents is not merely an academic pursuit but a critical necessity for global health. This technical guide provides an in-depth overview of the contemporary landscape of antibacterial discovery, from innovative screening platforms to the elucidation of novel mechanisms of action. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to navigate this challenging and essential field.

The Evolving Landscape of Antibacterial Discovery

The "golden age" of antibiotic discovery, characterized by the screening of soil-dwelling microorganisms, has largely passed, yielding diminishing returns.[1] Consequently, the field has pivoted towards innovative strategies to identify and develop new chemical entities that can circumvent existing resistance mechanisms.

Modern Discovery Platforms:

-

High-Throughput Screening (HTS): While a longstanding technique, modern HTS campaigns utilize vast and diverse chemical libraries, often coupled with automated robotic systems, to screen hundreds of thousands of compounds against pathogenic bacteria.[2]

-

Natural Product Mining from Untapped Sources: Researchers are now exploring previously neglected ecological niches, such as marine environments and the human microbiome, for microorganisms that may produce novel antimicrobial compounds.[3] This approach led to the discovery of compounds like cystobactamid.[3]

-

Combinatorial Chemistry and Synthetic Libraries: The synthesis of novel molecular scaffolds and the creation of extensive compound libraries provide a rich source of potential antibacterial agents.[1] The development of Novltex, a synthetic antibiotic platform, exemplifies this approach.[5]

-

Phage Therapy and Enzybiotics: The use of bacteriophages (viruses that infect bacteria) and their lytic enzymes (enzybiotics) represents a promising alternative to traditional antibiotics.[6]

-

Antivirulence Strategies: Instead of directly killing bacteria, this approach focuses on inhibiting virulence factors, thereby disarming the pathogen and allowing the host's immune system to clear the infection.[6]

Recently Discovered Novel Antibacterial Compounds

The relentless search for new antibiotics has yielded several promising candidates with novel mechanisms of action.

| Compound Class | Example | Source | Mechanism of Action | Spectrum of Activity | Reference |

| Lasso Peptides | Lariocidin | Paenibacillus sp. | Binds to the bacterial ribosome in a unique manner, inhibiting protein synthesis. | Broad-spectrum, including Gram-positive and Gram-negative bacteria, and effective against drug-resistant strains like MRSA and Acinetobacter baumannii. | [7][8] |

| Synthetic Teixobactin Analogs | Novltex | Synthetic | Targets Lipid II, an essential component of the bacterial cell wall that is not prone to mutation. | Potent activity against multidrug-resistant Gram-positive bacteria, including MRSA and Enterococcus faecium. | [5] |

| LpxH Inhibitors | (Unnamed) | Synthetic | Inhibits LpxH, an essential enzyme in the lipopolysaccharide (LPS) biosynthesis pathway of Gram-negative bacteria. | Active against multidrug-resistant Gram-negative bacteria, including Escherichia coli and Klebsiella pneumoniae. | [9] |

| AI-Discovered Compounds | (Unnamed) | In silico screening | Dissipates the proton motive force across the bacterial cell membrane, disrupting essential cellular functions. | Effective against methicillin-resistant Staphylococcus aureus (MRSA). | [4] |

| Peptidomimetics | (Unnamed) | Synthetic | Interacts with essential outer membrane proteins, such as BamA, and lipopolysaccharides in Gram-negative bacteria, leading to membrane disruption. | Broad-spectrum activity against Gram-negative bacteria. | [10] |

Key Experimental Protocols in Antibacterial Discovery

The following section details the methodologies for essential experiments in the evaluation of novel antibacterial compounds.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Broth microdilution is a commonly used method for determining MIC values.

Protocol: Broth Microdilution Assay

-

Preparation of Bacterial Inoculum:

-

Aseptically pick several colonies of the test bacterium from a fresh agar plate.

-

Suspend the colonies in a sterile saline solution (0.85% NaCl).

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized suspension in a suitable broth medium (e.g., Mueller-Hinton Broth) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Antimicrobial Agent Dilutions:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium. The final volume in each well should be 50 µL.

-

-

Inoculation and Incubation:

-

Add 50 µL of the prepared bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.

-

Include a positive control (bacteria in broth without the antimicrobial agent) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

-

Mechanism of Action (MoA) Studies

Identifying the cellular target of a novel antibacterial compound is a critical step in its development.

Protocol: Macromolecular Synthesis Assay

This assay determines which major cellular pathway (DNA, RNA, protein, or cell wall synthesis) is inhibited by the compound.[11]

-

Radiolabeled Precursor Preparation:

-

Prepare solutions of radiolabeled precursors for each pathway:

-

DNA synthesis: [³H]thymidine

-

RNA synthesis: [³H]uridine

-

Protein synthesis: [³H]leucine

-

Cell wall synthesis: [¹⁴C]N-acetylglucosamine

-

-

-

Bacterial Culture and Treatment:

-

Grow a mid-logarithmic phase culture of the test bacterium.

-

Aliquot the culture into separate tubes.

-

Add the test compound at a concentration known to be inhibitory (e.g., 4x MIC).

-

Add a specific radiolabeled precursor to each corresponding tube.

-

Include control tubes with known inhibitors for each pathway and a no-drug control.

-

-

Incorporation Measurement:

-

At various time points (e.g., 0, 10, 20, 30 minutes), remove aliquots from each tube.

-

Precipitate the macromolecules by adding cold trichloroacetic acid (TCA).

-

Collect the precipitate on a filter membrane.

-

Wash the filter to remove unincorporated radiolabel.

-

Measure the radioactivity of the filter using a scintillation counter.

-

-

Data Analysis:

-

Plot the incorporation of the radiolabeled precursor over time for each condition.

-

A significant reduction in the incorporation of a specific precursor compared to the no-drug control indicates inhibition of that particular macromolecular synthesis pathway.

-

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex experimental workflows and biological pathways.

Caption: A generalized workflow for the discovery and development of novel antibacterial compounds.

Caption: The lipopolysaccharide biosynthesis pathway in Gram-negative bacteria, highlighting the inhibition of LpxH.

Conclusion

The discovery of novel antibacterial compounds is a complex, multi-faceted endeavor that requires a combination of innovative screening strategies, rigorous experimental validation, and a deep understanding of bacterial physiology. The rise of antibiotic resistance necessitates a continued and intensified effort in this area. By leveraging new technologies and exploring untapped biological resources, the scientific community can continue to populate the drug development pipeline with promising new candidates to combat the growing threat of infectious diseases.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Machine-Learning Techniques Applied to Antibacterial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. embopress.org [embopress.org]

- 4. With AI, researchers identify a new class of antibiotic candidates | Broad Institute [broadinstitute.org]

- 5. news-medical.net [news-medical.net]

- 6. Current landscape in the discovery of novel antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Scientists discover a new class of antibiotics - Advanced Science News [advancedsciencenews.com]

- 8. A new class of antibiotics, lariocidin, is discovered [sciencemediacentre.es]

- 9. New antibiotic class effective against multidrug-resistant bacteria - Uppsala University [uu.se]

- 10. drugtargetreview.com [drugtargetreview.com]

- 11. Elucidating the Mechanisms of Action of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Efficacy and Mechanism of Action of Antibacterial Agent 12 Against Gram-Negative Bacteria

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global public health. This document provides a comprehensive technical overview of "Antibacterial Agent 12" (hereafter referred to as AG-12), a novel investigational compound demonstrating significant promise. This guide details the in vitro efficacy, proposed mechanism of action, and the precise experimental protocols used to generate the presented data. All quantitative findings are summarized in tabular format for clarity and comparative analysis, and key processes are visualized using logical diagrams.

Proposed Mechanism of Action: Dual Disruption of Membrane Integrity and ATP Synthesis

AG-12 is hypothesized to exhibit a bactericidal effect through a dual-action mechanism targeting essential functions in Gram-negative bacteria.[1] The primary mode of action is the rapid permeabilization of both the outer and inner bacterial membranes.[1] Concurrently, AG-12 is believed to interfere with the electron transport chain, leading to the inhibition of ATP synthase and a subsequent collapse of cellular energy production.[1]

References

Structure-Activity Relationship (SAR) Studies of Oxazolidinone Antibacterials: A Technical Guide

The emergence of multidrug-resistant bacteria represents a significant global health challenge. The oxazolidinones are a class of synthetic antibiotics that have become a vital tool in combating infections caused by resistant Gram-positive bacteria.[1][2] Linezolid, the first member of this class to receive clinical approval, has been instrumental in treating serious infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][3] The unique mechanism of action of oxazolidinones, which involves the inhibition of bacterial protein synthesis at the initiation phase, makes cross-resistance with other protein synthesis inhibitors uncommon.[4][5] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of the oxazolidinone class of antibacterial agents, with a focus on the core principles that govern their efficacy.

Core Oxazolidinone Scaffold and Key SAR Insights

The antibacterial activity of the oxazolidinone class is intrinsically linked to its core chemical structure. SAR studies have identified several key structural features that are essential for their antibacterial potency.[2] The general structure of an oxazolidinone antibacterial agent consists of a central 2-oxazolidone ring, an N-aryl substituent, and a C5 acylaminomethyl side chain.[2] Modifications to these key areas have been extensively explored to optimize antibacterial activity, broaden the spectrum, and improve pharmacokinetic properties.

Key SAR findings for the oxazolidinone class include:

-

The N-Aryl Substituent: A 3-fluorophenyl or 3,4-difluorophenyl group at this position is often associated with potent antibacterial activity.[6]

-

The C5 Side Chain: The (S)-configuration of the C5 side chain is crucial for activity.[2] The acetamido methyl group is a common feature in potent oxazolidinones like linezolid. Modifications at this position, such as replacing the morpholine ring of linezolid with other heterocyclic systems, have been shown to modulate activity and spectrum.[1]

-

The Oxazolidinone Core: The integrity of the 2-oxazolidone ring is essential for the mechanism of action.

Quantitative SAR Data: Minimum Inhibitory Concentrations (MIC)

The antibacterial potency of oxazolidinone analogs is typically quantified by determining their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7] The following tables summarize representative MIC data for linezolid and its analogs against various bacterial strains.

| Compound | Modification | S. aureus (MRSA) MIC (µg/mL) | E. faecalis (VRE) MIC (µg/mL) | S. pneumoniae MIC (µg/mL) | H. influenzae MIC (µg/mL) |

| Linezolid | N/A (Reference) | ≤1 | ≤1 | ≤1 | 4 |

| Analog 50 | Morpholine ring replaced with an azabicyclic acid | ≤1 | ≤1 | ≤1 | 4 |

Data sourced from a study on conformationally constrained oxazolidinone analogues.[1]

| Compound | Modification | S. aureus ATCC 25923 MIC (µg/mL) | S. typhimurium ATCC 14028 MIC (µg/mL) | E. coli ATCC 25922 MIC (µg/mL) | C. albicans ATCC 10231 MIC (µg/mL) |

| Compound 66 | Thiazole derivative | 28 | 168 | 28 | >254 |

| Compound 67 | Thiazole derivative | 168 | 28 | 168 | 168 |

| Compound 68 | Thiazole derivative | 28 | 28 | 28 | 172 |

| Chloramphenicol | Reference | 143 | 152 | 143 | - |

| Cephalothin | Reference | 135 | 229 | 135 | - |

| Cycloheximide | Reference | - | - | - | 254 |

Data for thiazole derivatives with antibacterial and antifungal activity.[8]

Experimental Protocols

The synthesis of novel oxazolidinone antibacterials with diverse C-rings often begins with a common intermediate. A representative synthetic route starts from a commercially available aniline derivative, such as 3-fluoroaniline, to prepare a key intermediate like (R)-3-(3-fluoro-4-iodophenyl)-5-(hydroxymethyl)oxazolidin-2-one.[9] This intermediate can then be subjected to various chemical transformations to introduce different substituents and heterocyclic rings, allowing for the exploration of the SAR.[9]

The broth microdilution method is a standard and widely used technique for determining the MIC of antimicrobial agents.[7][10]

Materials:

-

96-well microtiter plates

-

Standardized bacterial inoculum (adjusted to 0.5 McFarland standard, approximately 1 x 10^8 CFU/mL)

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Antimicrobial agent stock solution

-

Resazurin solution (optional, as a growth indicator)

Procedure:

-

Prepare serial twofold dilutions of the antimicrobial agent in the growth medium directly in the wells of the 96-well plate.

-

Inoculate each well with the standardized bacterial suspension. The final inoculum concentration should be approximately 5 x 10^5 CFU/mL.

-

Include a positive control (broth with inoculum, no drug) and a negative control (broth only) on each plate.

-

Incubate the plates at 37°C for 18-24 hours.

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

-

If using a growth indicator like resazurin, it is added to the wells after incubation, and a color change indicates bacterial growth.[10]

Visualizing Molecular Interactions and Workflows

Oxazolidinones exert their antibacterial effect by inhibiting the initiation of protein synthesis in bacteria.[11][12] They bind to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex, which is a crucial step in bacterial protein synthesis.[3][4][5]

Caption: Mechanism of action of oxazolidinone antibiotics.

The process of conducting SAR studies is a systematic approach that involves the design, synthesis, and biological evaluation of new chemical entities.

Caption: A typical workflow for structure-activity relationship studies.

The following diagram illustrates the key structural modifications and their general impact on the antibacterial activity of oxazolidinones.

Caption: Key SAR principles for the oxazolidinone class of antibacterials.

Conclusion

The structure-activity relationship studies of oxazolidinone antibacterials have been instrumental in the development of potent agents against multidrug-resistant Gram-positive pathogens. A deep understanding of the key structural requirements for antibacterial activity, particularly at the N-aryl and C5 positions of the oxazolidinone core, continues to guide the design of new analogs with improved efficacy, broader spectrum, and better safety profiles. As bacterial resistance continues to evolve, the principles of SAR will remain a cornerstone in the discovery of the next generation of oxazolidinone antibiotics.

References

- 1. Conformational constraint in oxazolidinone antibacterials. Synthesis and structure-activity studies of (azabicyclo[3.1.0]hexylphenyl)oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Linezolid - Wikipedia [en.wikipedia.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. woah.org [woah.org]

- 8. mdpi.com [mdpi.com]

- 9. Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pharmacyfreak.com [pharmacyfreak.com]

Methodological & Application

Application Note and Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 12

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Minimum Inhibitory Concentration (MIC) is a fundamental quantitative measure in microbiology, representing the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][2] This value is crucial for assessing the potency of new antimicrobial compounds, monitoring the development of resistance, and guiding therapeutic decisions in clinical settings.[1][3] This application note provides detailed protocols for determining the MIC of "Antibacterial agent 12" using the broth microdilution, agar dilution, and gradient diffusion (E-test) methods, in accordance with established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4][5]

Principle of the Assay

The core principle of MIC determination involves exposing a standardized bacterial inoculum to a range of concentrations of the antimicrobial agent under controlled conditions.[6][7][8] After a specified incubation period, the concentration at which bacterial growth is inhibited is identified as the MIC. This can be determined by observing the absence of turbidity in a liquid medium (broth dilution) or the absence of colony formation on a solid medium (agar dilution and gradient diffusion).[7][8][9]

Key Methodologies

There are three primary methods for determining the MIC of an antibacterial agent:

-

Broth Microdilution: This method utilizes 96-well microtiter plates to test a range of antibiotic concentrations in a liquid growth medium.[10][11] It is widely used due to its efficiency in testing multiple samples and its amenability to automation.[2][10]

-

Agar Dilution: In this technique, the antibacterial agent is incorporated into an agar medium at various concentrations.[9][12] The bacterial inoculum is then spotted onto the surface of the agar plates. This method is considered a reference standard but can be more labor-intensive.[9]

-

Gradient Diffusion (E-test): This method employs a plastic strip impregnated with a predefined gradient of the antibiotic.[13][14][15] When placed on an inoculated agar plate, the antibiotic diffuses into the medium, creating a concentration gradient that results in an elliptical zone of inhibition.[14][16]

Experimental Protocols

I. Broth Microdilution Method

This protocol is adapted from CLSI guidelines and is suitable for high-throughput screening.

Materials:

-

This compound stock solution

-

Sterile 96-well microtiter plates[2]

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (35°C ± 2°C)[11]

-

Multichannel pipette

Procedure:

-

Preparation of Antibacterial Agent Dilutions:

-

Prepare a 2-fold serial dilution of this compound in CAMHB in separate tubes. The concentration range should span the expected MIC. For this example, we will use a range of 0.06 to 128 µg/mL.

-

The initial concentration in the tubes should be twice the final desired concentration in the plate.

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[2][17]

-

-

Plate Inoculation:

-

Dispense 50 µL of CAMHB into each well of a 96-well plate.

-

Add 50 µL of the appropriate antibacterial agent dilution to each well, creating a serial dilution across the plate.

-

Add 50 µL of the standardized bacterial inoculum to each well.

-

Include a growth control well (CAMHB and inoculum, no agent) and a sterility control well (CAMHB only).

-

-

Incubation:

-

Reading the MIC:

II. Agar Dilution Method

This method is considered a gold standard for MIC determination.

Materials:

-

This compound stock solution

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Bacterial strains

-

0.5 McFarland turbidity standard

-

Inoculating device (e.g., multipoint replicator)

Procedure:

-

Preparation of Agar Plates:

-

Prepare a series of molten MHA aliquots.

-

Add the appropriate volume of this compound stock solution to each molten agar aliquot to achieve the desired final concentrations (e.g., 0.06 to 128 µg/mL).

-

Pour the agar into sterile petri dishes and allow them to solidify.

-

Include a control plate with no antibacterial agent.

-

-

Inoculum Preparation:

-

Prepare the bacterial inoculum as described in the broth microdilution method to match a 0.5 McFarland standard.

-

Further dilute the inoculum to achieve a final concentration of approximately 10⁴ CFU per spot.

-

-

Plate Inoculation:

-

Using a multipoint replicator, spot the standardized bacterial inoculum onto the surface of each agar plate, including the control plate.

-

-

Incubation:

-

Allow the inoculum spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of this compound at which there is no visible growth, a faint haze, or the growth of one or two colonies is disregarded.[3]

-

III. Gradient Diffusion Method (E-test)

This method provides a direct reading of the MIC value.

Materials:

-

This compound E-test strips

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial strains

-

0.5 McFarland turbidity standard

-

Sterile cotton swabs

Procedure:

-

Inoculum Preparation:

-

Prepare the bacterial inoculum as described in the broth microdilution method to match a 0.5 McFarland standard.

-

-

Plate Inoculation:

-

Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid.

-

Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.

-

-

Application of E-test Strip:

-

Allow the plate to dry for 5-15 minutes.

-

Aseptically apply the this compound E-test strip to the center of the inoculated agar surface.

-

-

Incubation:

-

Invert the plate and incubate at 35°C ± 2°C for 16-20 hours.

-

-

Reading the MIC:

-

After incubation, an elliptical zone of inhibition will be visible. The MIC is read at the point where the edge of the inhibition ellipse intersects the MIC scale on the E-test strip.[14]

-

Data Presentation

The following tables present example MIC data for this compound against common quality control bacterial strains.

Table 1: MIC of this compound Determined by Broth Microdilution

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus ATCC 29213 | 2 |

| Escherichia coli ATCC 25922 | 8 |

| Pseudomonas aeruginosa ATCC 27853 | 32 |

| Enterococcus faecalis ATCC 29212 | 4 |

Table 2: MIC of this compound Determined by Agar Dilution

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus ATCC 29213 | 2 |

| Escherichia coli ATCC 25922 | 8 |

| Pseudomonas aeruginosa ATCC 27853 | 32 |

| Enterococcus faecalis ATCC 29212 | 4 |

Table 3: MIC of this compound Determined by Gradient Diffusion (E-test)

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus ATCC 29213 | 2 |

| Escherichia coli ATCC 25922 | 8 |

| Pseudomonas aeruginosa ATCC 27853 | 32 |

| Enterococcus faecalis ATCC 29212 | 4 |

Mandatory Visualization

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Quality Control

To ensure the accuracy and reproducibility of MIC results, it is essential to include quality control (QC) strains with known MIC values in each assay run. The obtained MIC values for the QC strains should fall within the acceptable ranges defined by CLSI or EUCAST guidelines. Any deviation from the expected QC ranges may indicate issues with the reagents, inoculum preparation, or incubation conditions, and warrants investigation.

References

- 1. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 2. microbe-investigations.com [microbe-investigations.com]

- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iacld.com [iacld.com]

- 5. Clinical & Laboratory Standards Institute | CLSI [clsi.org]

- 6. bmglabtech.com [bmglabtech.com]

- 7. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scilit.com [scilit.com]

- 9. Agar dilution - Wikipedia [en.wikipedia.org]

- 10. Broth microdilution - Wikipedia [en.wikipedia.org]

- 11. goldbio.com [goldbio.com]

- 12. youtube.com [youtube.com]

- 13. biotecnologiebt.it [biotecnologiebt.it]

- 14. microbenotes.com [microbenotes.com]

- 15. Etest - Wikipedia [en.wikipedia.org]

- 16. m.youtube.com [m.youtube.com]

- 17. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 18. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]

Application Note: Time-Kill Curve Assay for Antibacterial Agent 12